molecular formula C18H20N2O3S B2691211 Phenyl 4-((thiophene-3-carboxamido)methyl)piperidine-1-carboxylate CAS No. 1235391-02-2

Phenyl 4-((thiophene-3-carboxamido)methyl)piperidine-1-carboxylate

Cat. No. B2691211
M. Wt: 344.43
InChI Key: MJXTWHAUHORVKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Phenyl 4-((thiophene-3-carboxamido)methyl)piperidine-1-carboxylate” is a complex organic compound. It contains a thiophene ring, which is a five-membered heteroaromatic compound containing a sulfur atom . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .


Synthesis Analysis

Thiophene derivatives can be synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .


Molecular Structure Analysis

This compound contains total 47 bond(s); 23 non-H bond(s), 7 multiple bond(s), 5 rotatable bond(s), 2 double bond(s), 5 aromatic bond(s), 1 five-membered ring(s), 1 six-membered ring(s), 1 secondary amide(s) (aromatic), 1 (thio-) carbamate(s) (aliphatic), and 1 Thiophene(s) . It also contains total 46 atom(s); 24 Hydrogen atom(s), 16 Carbon atom(s), 2 Nitrogen atom(s), 3 Oxygen atom(s) and 1 Sulfur atom(s) .


Chemical Reactions Analysis

Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .


Physical And Chemical Properties Analysis

Thiophene, a core component of this compound, has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is −38 °C. It is soluble in most organic solvents like alcohol and ether but insoluble in water .

Scientific Research Applications

In another study, antimicrobial activity of thiophene derivatives derived from ethyl (E)-5- (3- (dimethylamino)acryloyl)-4-methyl-2- (phenylamino)thiophene-3-carboxylate was reported . The results of antimicrobial activity of the prepared compounds revealed that changing the substituents at position-2 of thiophene ring significantly affect their biological activity . The pyridine side chain derivatives in compounds showed excellent antimicrobial activity .

  • Antimicrobial Activity

    • Thiophene derivatives have shown promising results in antimicrobial activity . For instance, derivatives of ethyl (E)-5- (3- (dimethylamino)acryloyl)-4-methyl-2- (phenylamino)thiophene-3-carboxylate have been reported to exhibit significant antimicrobial activity . Changing the substituents at position-2 of the thiophene ring significantly affects their biological activity . The pyridine side chain derivatives in compounds showed excellent antimicrobial activity .
  • Anti-inflammatory, Anti-psychotic, Anti-arrhythmic, Anti-anxiety

    • Thiophene derivatives have been reported to possess a wide range of therapeutic properties such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety .
  • Anti-fungal, Antioxidant, Estrogen Receptor Modulating

    • They also show anti-fungal, antioxidant, estrogen receptor modulating properties .
  • Anti-mitotic, Anti-microbial, Kinases Inhibiting

    • Thiophene derivatives are known for their anti-mitotic, anti-microbial, kinases inhibiting properties .
  • Anti-cancer

    • Thiophene derivatives have been reported to possess anti-cancer properties .
  • Synthesis of Other Therapeutic Agents

    • 2-Butylthiophene is used as a raw material in the synthesis of anticancer agents and 2-octylthiophene is used in the synthesis of anti-atherosclerotic agents .
  • Antimicrobial Activity

    • Thiophene derivatives have shown promising results in antimicrobial activity . For instance, derivatives of ethyl (E)-5- (3- (dimethylamino)acryloyl)-4-methyl-2- (phenylamino)thiophene-3-carboxylate have been reported to exhibit significant antimicrobial activity . Changing the substituents at position-2 of the thiophene ring significantly affects their biological activity . The pyridine side chain derivatives in compounds showed excellent antimicrobial activity .
  • Anti-inflammatory, Anti-psychotic, Anti-arrhythmic, Anti-anxiety

    • Thiophene derivatives have been reported to possess a wide range of therapeutic properties such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety .
  • Anti-fungal, Antioxidant, Estrogen Receptor Modulating

    • They also show anti-fungal, antioxidant, estrogen receptor modulating properties .
  • Anti-mitotic, Anti-microbial, Kinases Inhibiting

    • Thiophene derivatives are known for their anti-mitotic, anti-microbial, kinases inhibiting properties .
  • Anti-cancer

    • Thiophene derivatives have been reported to possess anti-cancer properties .
  • Synthesis of Other Therapeutic Agents

    • 2-Butylthiophene is used as a raw material in the synthesis of anticancer agents and 2-octylthiophene is used in the synthesis of anti-atherosclerotic agents .

Future Directions

Thiophene and its derivatives have diverse applications in medicinal chemistry and material science, attracting great interest in industry as well as academia . The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for the medicinal chemist to synthesize and investigate new structural prototypes with more effective pharmacological activity .

properties

IUPAC Name

phenyl 4-[(thiophene-3-carbonylamino)methyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3S/c21-17(15-8-11-24-13-15)19-12-14-6-9-20(10-7-14)18(22)23-16-4-2-1-3-5-16/h1-5,8,11,13-14H,6-7,9-10,12H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJXTWHAUHORVKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C2=CSC=C2)C(=O)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phenyl 4-((thiophene-3-carboxamido)methyl)piperidine-1-carboxylate

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